Home > Products > Building Blocks P14414 > 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine
4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine - 186895-85-2

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-1441471
CAS Number: 186895-85-2
Molecular Formula: C16H19N5
Molecular Weight: 281.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 1)

Compound Description: This compound served as a lead compound in a study aiming to discover novel treatments for psoriasis. While exhibiting moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), researchers sought to optimize its structure for improved potency. []

Relevance: Compound 1 shares the core pyrazolo[3,4-d]pyrimidine scaffold with 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine. Notably, both compounds feature a substituent at the 3-position of the pyrazolo[3,4-d]pyrimidine ring system. This structural similarity suggests potential for analogous biological activity and highlights the importance of the 3-position for modulating the activity of pyrazolo[3,4-d]pyrimidine derivatives. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (Compound 18b)

Compound Description: Identified through structure-activity relationship studies based on Compound 1, Compound 18b emerged as a highly potent FLT3 inhibitor. Preclinical studies demonstrated significant anti-psoriatic effects in a transgenic mouse model, highlighting its potential as a drug candidate for psoriasis treatment. []

Relevance: Like 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine, Compound 18b contains the pyrazolo[3,4-d]pyrimidine core structure. While the substitution patterns differ, the presence of a tert-butyl group in both compounds underscores the potential relevance of this moiety for their respective biological activities. Additionally, both compounds were investigated in the context of FLT3 inhibition, suggesting shared pharmacological targets. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: Developed as a type II FLT3 kinase inhibitor, CHMFL-FLT3-213 exhibits potent activity against FLT3-ITD mutations prevalent in acute myeloid leukemia (AML). This compound effectively inhibits the proliferation of FLT3-ITD positive AML cells in vitro and demonstrates significant tumor growth suppression in xenograft models. []

Relevance: CHMFL-FLT3-213 shares the 1-(4-substituted-phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea moiety with Compound 18b, both of which are structurally analogous to 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine. This structural similarity suggests that modifications at the 1- and 4-positions of the pyrazolo[3,4-d]pyrimidine core could be crucial for fine-tuning FLT3 inhibitory activity and anti-cancer properties. []

1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)

Compound Description: Employed as a Src family kinase inhibitor, PP2 plays a crucial role in investigating the Na/K-ATPase/Src/ROS oxidant amplification loop involved in renal fibrosis. Studies demonstrate that PP2 can attenuate renal fibrosis development and partially reverse the upregulation of NADPH oxidases (NOXs) and oxidative stress markers. []

Relevance: PP2 shares the 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core with 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine, highlighting the significance of this scaffold in designing kinase inhibitors. Both compounds differ in their substituents at the 3-position, which likely contributes to their distinct kinase selectivity profiles and biological effects. []

6-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-chloro-5-hydroxycyclohexa-2,4-dienone

Compound Description: This compound was identified as a potential inhibitor of breast cancer cell proliferation through in vitro screening of a small-molecule chemical library. Further evaluation in an immune-deficient mice transplantation tumor model demonstrated its efficacy in suppressing tumor growth. []

Relevance: The compound shares the core 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine. While the 3-benzyl substituent is replaced with a substituted cyclohexadienone moiety in this compound, the shared core structure suggests that this scaffold might be a privileged structure for developing anti-cancer agents. []

Overview

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. The compound is characterized by its unique pyrazolo[3,4-d]pyrimidine framework, which is known for various biological activities. This compound has been classified under heterocyclic compounds, specifically within the broader category of pyrazolopyrimidines.

Source

The compound can be sourced from various chemical suppliers and is often utilized in research settings. It is cataloged under the Chemical Abstracts Service registry number 186895-85-2, which aids in its identification and procurement in scientific contexts .

Classification

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine falls under the classification of organic compounds and more specifically as a nitrogen-containing heterocycle. Its structure features a pyrazole ring fused to a pyrimidine ring, making it a member of the pyrazolo[3,4-d]pyrimidine class.

Synthesis Analysis

The synthesis of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine can be achieved through several methods. A notable approach involves the reaction of substituted pyrazoles with heterocyclic carboxylic acids or amides.

Methods and Technical Details

  1. Starting Materials:
    • A suitably substituted 5-amino-1H-pyrazole derivative.
    • Heterocyclic carboxylic acid halides or carboxamidine derivatives.
  2. Reactions:
    • The synthesis typically involves heating the reactants in an inert solvent such as dimethylformamide or toluene with an acid catalyst like p-toluenesulfonic acid.
    • The reaction conditions often require elevated temperatures (around 70°C to 100°C) to promote the formation of the desired product.
    • Alkylation steps may involve using alkylating agents like dimethyl sulfate in the presence of bases such as potassium carbonate to yield various derivatives .
Molecular Structure Analysis

The molecular formula for 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is C16H19N5C_{16}H_{19}N_{5}, with a molecular weight of approximately 281.36 g/mol.

Structure Data

  • Chemical Structure: The compound features a tert-butyl group at position 1 and a benzyl group at position 3 of the pyrazolo[3,4-d]pyrimidine core.
  • Visualization: The structure can be represented as follows:
Structure  Insert structural diagram here \text{Structure }\text{ Insert structural diagram here }

This structure contributes to its unique chemical properties and potential reactivity.

Chemical Reactions Analysis

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions typical for nitrogen-containing heterocycles.

Reactions and Technical Details

  1. Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
  2. Oxidation: The compound may be oxidized under specific conditions to yield different functional groups.
  3. Deprotonation/Protonation: The amino group can also be protonated or deprotonated depending on the pH of the environment, affecting its solubility and reactivity.
Mechanism of Action

The mechanism of action for 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine has not been extensively characterized but is believed to involve interaction with specific biological targets.

Process and Data

  • Target Interaction: It may function by inhibiting certain enzymes or receptors related to cardiovascular diseases or other conditions.
  • Biological Activity: Preliminary studies suggest that compounds within this class exhibit anti-inflammatory and anti-cancer properties, although specific pathways remain to be fully elucidated.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Relevant data can be summarized as follows:

PropertyValue
Molecular FormulaC16H19N5C_{16}H_{19}N_{5}
Molecular Weight281.36 g/mol
CAS Number186895-85-2
AppearanceCrystalline solid
Applications

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine has several scientific applications:

  1. Pharmaceutical Research: Investigated for potential use in developing drugs targeting cardiovascular diseases due to its biological activity.
  2. Chemical Biology: Used as a tool compound to study the mechanisms of action related to its structural class.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules within medicinal chemistry.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their remarkable structural similarity to purine bases. This bicyclic heterocyclic system serves as a bioisostere of adenine, enabling competitive binding at the ATP-binding sites of various kinases while offering superior opportunities for structural modification and selectivity enhancement. The scaffold's inherent planar aromatic structure facilitates essential π-π stacking interactions within hydrophobic enzyme pockets, while the nitrogen-rich framework provides multiple hydrogen-bonding acceptors and donors crucial for molecular recognition. These compounds exhibit exceptional pharmacological versatility, demonstrating efficacy against diverse therapeutic targets, particularly in oncology, where kinase dysregulation plays a critical role in cancer progression and survival. The 4-amino substituted variants, exemplified by 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, are particularly significant due to their enhanced hydrogen-bonding capacity and improved pharmacokinetic profiles compared to their non-amino counterparts [5] [6] [8].

Structural and Functional Significance of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core offers a multifunctional platform for rational drug design. Positional versatility allows for strategic substitutions at N-1, C-3, C-4, and C-6, enabling fine-tuning of target affinity, selectivity, and physicochemical properties. The 4-amino group is especially crucial, acting as a key hydrogen bond donor that mimics the N6-amino group of ATP's adenine ring, forming critical interactions with backbone carbonyls in the kinase hinge region (e.g., with residues like Val2240 in mTOR). Simultaneously, the nitrogen atom at position 2 serves as a hydrogen bond acceptor. This dual functionality allows the scaffold to occupy the adenine-binding pocket of kinases with high complementarity. Beyond mimicking ATP, the core's electron-deficient nature facilitates additional dipole-dipole interactions and enhances binding affinity. Furthermore, the scaffold demonstrates favorable drug-like properties, including metabolic stability and sufficient solubility for cellular uptake, making it a preferred choice over less stable or more polar heterocyclic alternatives. The structural rigidity also contributes to reduced entropic penalties upon binding, enhancing ligand efficiency [3] [5] [8].

Table 1: Key Binding Interactions of Pyrazolo[3,4-d]pyrimidine Core in Kinase Active Sites

Position on CoreCommon Functional GroupInteraction TypeTypical Kinase Residue Partner
N-1Alkyl (e.g., tert-butyl)HydrophobicGatekeeper residue pocket
C-3Arylalkyl (e.g., benzyl)Hydrophobic/π-πHydrophobic region I
C-4Amino (-NH₂)H-bond donorHinge region carbonyl (e.g., Val2240)
N-5 (Ring Nitrogen)-H-bond acceptorHinge region NH
C-6Variable substituentsExtends to solvent/ribose pocketVariable

Historical Development of 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidines

The development of 4-aminopyrazolo[3,4-d]pyrimidines as kinase inhibitors emerged from foundational work on purine analogs and early kinase inhibitor scaffolds. Initial efforts focused on nucleoside analogs like formycin B, where tautomerism studies revealed the importance of the amino group for biological activity. The pivotal shift occurred with the recognition that the 4-aminopyrazolo[3,4-d]pyrimidine core could serve as a more synthetically accessible and tunable adenine mimetic compared to purine-based structures. Seminal work by Shokat and colleagues demonstrated the potential of these scaffolds for targeting mTOR (e.g., PP242, IC₅₀ = 8 nM) and tyrosine kinases. Concurrently, structure-activity relationship (SAR) studies systematically explored substitutions at N-1 and C-3, revealing that bulky, hydrophobic groups at these positions dramatically enhanced potency and selectivity. This era saw the emergence of tool compounds like 1-B-PP1 (4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine), specifically designed for use with analog-sensitive kinase alleles (ASKA). The subsequent evolution focused on optimizing pharmacokinetics and overcoming resistance, leading to derivatives like 3MB-PP1 (3-methylbenzyl analog) and clinical candidates such as sapanisertib (TAK-228), an mTOR/PI3K dual inhibitor [5] [7] [10].

Role of Tert-Butyl and Benzyl Substituents in Bioactivity

The strategic placement of the tert-butyl group at N-1 and the benzyl group at C-3 is critical for the potent and selective kinase inhibition observed in 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine and its analogs. The bulky, highly hydrophobic tert-butyl group occupies a specific hydrophobic pocket near the kinase gatekeeper residue. In engineered analog-sensitive kinases (e.g., v-Src⁽ᴬˢᴷᴬ⁾), where a smaller gatekeeper residue (e.g., methionine or alanine) replaces a larger wild-type residue (e.g., threonine), this pocket expands, allowing optimal van der Waals contacts with the tert-butyl moiety. This creates exceptional selectivity for the engineered kinase over wild-type counterparts and other off-target kinases. The tert-butyl group also enhances metabolic stability by blocking oxidative metabolism at N-1 and contributes favorably to ligand lipophilicity, promoting cell membrane penetration [2] [10].

The benzyl substituent at C-3 projects into a distinct hydrophobic region I within the ATP-binding site. Its aromatic ring engages in π-π stacking or T-shaped interactions with nearby phenylalanine or tyrosine residues (e.g., Phe82 in CDK2). Systematic variation of the benzyl ring (e.g., halogenation, methylation) profoundly impacts potency and selectivity. For instance, the 3-methylbenzyl analog (3MB-PP1, CAS 956025-83-5) exhibits enhanced cellular potency against specific ASKA targets like polo-like kinase 1C67V L130G (94% inhibition at 1 µM) compared to the unsubstituted benzyl parent, likely due to optimized steric fit and enhanced hydrophobic interactions within this pocket. This position tolerates significant structural diversity, enabling tailoring for specific kinase targets [4] [6] [10].

Properties

CAS Number

186895-85-2

Product Name

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

IUPAC Name

3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C16H19N5

Molecular Weight

281.363

InChI

InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19)

InChI Key

DCRVCTFFEZBXCK-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N

Synonyms

1-(1,1-Dimethylethyl)-3-(phenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; 1-B-PP1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.